molecular formula C22H15ClFN3O2S B6012674 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 477330-97-5

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6012674
CAS No.: 477330-97-5
M. Wt: 439.9 g/mol
InChI Key: FKXURXKEQXFSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3-fluorophenyl substituent (molecular formula: C22H15ClFN3O2S) . The quinazolinone scaffold is known for its pharmacological versatility, particularly in anti-inflammatory and kinase inhibition applications. The 4-chlorophenyl group enhances lipophilicity and receptor binding, while the 3-fluorophenyl substituent on the acetamide introduces electronic and steric effects that modulate solubility and metabolic stability .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S/c23-14-8-10-17(11-9-14)27-21(29)18-6-1-2-7-19(18)26-22(27)30-13-20(28)25-16-5-3-4-15(24)12-16/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXURXKEQXFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477330-97-5
Record name 2-((3-(4-CL-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(3-F-PHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A widely adopted approach involves reacting 2-amino-5-chlorobenzoic acid with 4-chlorophenyl isocyanate to form a urea intermediate, which undergoes cyclization in acidic or basic conditions . For instance, heating the urea derivative in acetic anhydride at 80°C for 6 hours yields 3-(4-chlorophenyl)quinazolin-4(3H)-one with 85% efficiency . Alternative routes employ formamide-mediated cyclization under microwave irradiation, reducing reaction times to 15–20 minutes .

Key Reaction Conditions for Core Formation

ParameterValue/DescriptionSource
Starting Material2-Amino-5-chlorobenzoic acid
Cyclization AgentAcetic anhydride or formamide
Temperature80–120°C
Yield78–92%

Introduction of the Sulfanyl Group

The sulfanyl moiety at position 2 of the quinazolinone is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) using thiol-containing reagents. In a representative procedure, 3-(4-chlorophenyl)-2-chloroquinazolin-4(3H)-one is reacted with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one . Alternatively, sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C achieves comparable results with 80–85% yield .

Sulfanylation Optimization

ReagentSolventTemperatureTimeYieldSource
ThioureaEthanolReflux4 h82%
NaSHDMF60°C3 h85%

Formation of the Acetamide Side Chain

The N-(3-fluorophenyl)acetamide side chain is constructed through a two-step process:

  • Alkylation of the Thiol Group : Reacting 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) yields 2-(chloroacetylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one .

  • Amination : The chloro intermediate is treated with 3-fluoroaniline in acetonitrile at 50°C for 12 hours, forming the final acetamide derivative .

Coupling Reaction Parameters

StepReagent/AgentSolventYieldSource
AlkylationChloroacetyl chlorideDCM/TEA76%
Amination3-FluoroanilineAcetonitrile68%

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, coupling 2-mercaptoquinazolinone with N-(3-fluorophenyl)chloroacetamide in DMF under microwave conditions (150°C, 20 minutes) achieves 89% yield, reducing side product formation .

Microwave vs. Conventional Heating

MethodTemperatureTimeYield
Conventional50°C12 h68%
Microwave150°C20 m89%

Analytical Characterization

The final compound is validated via:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, quinazolinone-H), 7.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, SCH2) .

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry : [M+H]+ at m/z 458.1 (calculated 458.0) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Conventional AlkylationLow cost, scalableLong reaction times68%
Microwave SynthesisRapid, high yieldSpecialized equipment needed89%
Thiourea DisplacementMild conditionsRequires acidic hydrolysis82%

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exhibit significant anticancer activity. The quinazoline scaffold has been recognized for its ability to inhibit various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Kinases : Quinazolines are known to inhibit tyrosine kinases, which play a critical role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Research has demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives of quinazoline exhibit activity against a range of bacteria and fungi. The potential mechanisms include:

  • Disruption of Cell Membrane Integrity : Quinazoline derivatives can compromise the integrity of microbial cell membranes.
  • Inhibition of Biofilm Formation : Some studies suggest that these compounds may inhibit biofilm formation, which is crucial for bacterial virulence.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of quinazoline derivatives, including those structurally related to our compound. The results indicated that specific modifications enhanced anticancer activity against breast cancer cell lines (MCF-7). The lead compound showed IC50 values in the low micromolar range, suggesting significant potency.

Case Study 2: Antimicrobial Efficacy

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several quinazoline derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative treatments for resistant infections.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Quinazolinone-Based Analogues

  • N-(4-Fluorophenyl) Derivative (CID 1158654): Structure: Differs by substitution of the acetamide’s 3-fluorophenyl group with a 4-fluorophenyl group. However, meta-substitution may enhance metabolic stability due to reduced enzymatic recognition . Molecular Formula: C22H15ClFN3O2S (identical to the target compound).
  • N-(2,6-Dibromo-4-methylphenyl) Derivative (MFCD03473769):

    • Structure : Acetamide substituted with 2,6-dibromo-4-methylphenyl.
    • Impact : Bromine’s higher electronegativity and the methyl group’s steric bulk increase hydrophobicity (logP) but may reduce oral bioavailability due to poor solubility .

Heterocyclic Core Modifications

  • Thieno[3,2-d]pyrimidin-4-one Derivative (ZINC2719985): Structure: Replaces quinazolinone with a thieno[3,2-d]pyrimidin-4-one core and 4-methylphenyl acetamide. However, the reduced rigidity of the core may lower potency compared to quinazolinones . Molecular Formula: C21H18ClN3O2S2.
  • Pyrimido[5,4-b]indol-4-one Derivative (536715-23-8): Structure: Features a pyrimidoindole core and 3-methoxyphenyl acetamide.

Side-Chain Variations

  • Oxazole-Based Analog (1040665-00-6): Structure: Replaces quinazolinone with a 1,3-oxazole ring and 2,4-difluorophenyl acetamide. Impact: The smaller oxazole core may enhance bioavailability, but the difluorophenyl group introduces steric and electronic effects that could complicate synthesis . Molecular Formula: C17H11ClF2N2O2S.
  • Triazole-Based Analog (Unspecified CAS):

    • Structure : Incorporates a 1,2,4-triazole ring and complex chlorinated/methylated substituents.
    • Impact : Triazoles improve hydrogen-bonding capacity, but multiple chlorine atoms increase molecular weight and toxicity risks .

Structural and Functional Comparison Table

Compound Class Core Structure Acetamide Substituent Key Properties Bioactivity Notes
Target Compound Quinazolinone 3-Fluorophenyl logP ~3.1, moderate solubility High anti-inflammatory potential
N-(4-Fluorophenyl) Analog Quinazolinone 4-Fluorophenyl logP ~2.9, improved solubility Comparable activity, lower metabolic stability
Thienopyrimidinone Derivative Thieno[3,2-d]pyrimidin 4-Methylphenyl logP ~3.5, high lipophilicity Moderate kinase inhibition
Pyrimidoindole Derivative Pyrimido[5,4-b]indol 3-Methoxyphenyl logP ~2.7, enhanced solubility Anti-inflammatory (weaker than target)
Oxazole-Based Analog 1,3-Oxazole 2,4-Difluorophenyl logP ~2.8, high bioavailability Untested in vivo

Structure-Activity Relationship (SAR) Insights

  • Core Rigidity: Quinazolinones exhibit higher potency than flexible cores (e.g., thienopyrimidins) due to improved receptor fit .
  • Substituent Effects :
    • Electron-withdrawing groups (Cl, F) on aryl rings enhance binding to hydrophobic targets but may reduce solubility.
    • Meta-substitution (e.g., 3-fluorophenyl) balances steric effects and metabolic stability compared to para-substitution .
    • Methoxy groups improve solubility but are susceptible to oxidative metabolism .

Biological Activity

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C24H20ClN3O2S
  • Molecular Weight : 445.95 g/mol
  • IUPAC Name : this compound
  • CAS Number : 477330-11-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain kinases involved in cancer cell proliferation and survival. The presence of the quinazoline moiety is known for its ability to interact with ATP-binding sites in kinases, thereby blocking their activity.

Biological Activity Summary

Activity TypeDescription
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity Demonstrates inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects Shows promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .
  • Antimicrobial Activity
    • In a screening assay against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects
    • In vitro studies demonstrated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential role in managing inflammatory diseases.

Safety Profile

The compound has been classified as an irritant based on safety data sheets. It may cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Q & A

Q. What are the key synthetic steps for preparing 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves:

Quinazolinone Core Formation : Reacting 4-chlorophenyl-substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .

Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent or thiourea in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Acetamide Coupling : Reacting the sulfanyl-quinazolinone intermediate with 3-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF, followed by purification via column chromatography .

Q. Key Parameters Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Urea, HCl, reflux65–75>95%
2Thiourea, K₂CO₃, DMF, 70°C50–60>90%
3EDC, HOBt, DCM, RT70–80>98%

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments, sulfanyl (-S-), and acetamide (-NHCO-) groups. For example, the quinazolinone carbonyl (C=O) appears at ~168 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and fluorophenyl groups) .
  • IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and quinazolinone carbonyl (~1700 cm⁻¹) .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin as a control .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Anti-inflammatory Testing : COX-2 inhibition ELISA and carrageenan-induced paw edema models in rodents .

Q. Example Bioactivity Data :

Assay TypeIC₅₀/MICReference Compound
Antimicrobial12.5 µg/mL (S. aureus)Ciprofloxacin (1.0 µg/mL)
Anticancer35 µM (MCF-7)Doxorubicin (0.5 µM)

Q. What strategies address solubility challenges during in vitro testing?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4) .
  • Micellar Formulations : Incorporate surfactants (e.g., Tween-80) at 0.05–0.1% w/v .
  • Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods during synthesis/handling.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

Methodological Answer: Apply factorial design to assess variables:

  • Factors : Reaction temperature, catalyst loading (e.g., EDC), solvent polarity.
  • Response Variables : Yield, purity, reaction time.

Q. Example DoE Table :

FactorLow LevelHigh LevelOptimal Range
Temp60°C80°C70–75°C
EDC (eq.)1.21.51.3–1.4
SolventDCMDMFDCM:DMF (3:1)

Statistical tools (e.g., ANOVA) identify significant factors. Central Composite Design (CCD) refines optimal conditions .

Q. What mechanistic approaches elucidate its anticancer activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against topoisomerase II or kinases (e.g., EGFR) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinazolinone binding to ATP pockets) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining in treated cells .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h MTT incubation) .
  • Metabolic Stability Testing : Liver microsome assays to compare degradation rates across studies .
  • Dose-Response Reproducibility : Triplicate experiments with positive/negative controls .

Q. Can computational methods predict novel derivatives with enhanced efficacy?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronegativity (e.g., -F, -Cl) with bioactivity using ML tools (e.g., Random Forest) .
  • Reaction Path Search : Quantum chemistry software (Gaussian) simulates intermediate stability during sulfanyl group introduction .

Q. Predicted Derivatives Table :

DerivativeModificationPredicted IC₅₀ (µM)
A-CF₃ substituent18.5
B-SO₂NH₂ group22.1

Q. How do structural modifications impact pharmacokinetics?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0 for better absorption .
  • Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .
  • Plasma Protein Binding : SPR assays to measure affinity for albumin, guiding dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.